Cas no 156868-84-7 (1-(3-BroMopropyl)-3-fluorobenzene)

1-(3-Bromopropyl)-3-fluorobenzene is a halogenated aromatic compound featuring both bromine and fluorine substituents, making it a versatile intermediate in organic synthesis. The bromopropyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the fluorine substituent enhances stability and influences electronic properties. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can be leveraged to modify bioactivity or optimize physicochemical properties. Its well-defined reactivity profile allows for precise functionalization, making it a valuable building block in the development of complex molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
1-(3-BroMopropyl)-3-fluorobenzene structure
156868-84-7 structure
Product Name:1-(3-BroMopropyl)-3-fluorobenzene
CAS No:156868-84-7
MF:C9H10BrF
MW:217.078105449677
MDL:MFCD09744412
CID:2449888
PubChem ID:14943417
Update Time:2025-05-24

1-(3-BroMopropyl)-3-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-BroMopropyl)-3-fluorobenzene
    • 1-(3-Bromopropyl)-3-Fluorobenzene(WX630249)
    • CS-0186237
    • 156868-84-7
    • AKOS011895270
    • WS-01198
    • AB90588
    • AB8465
    • MFCD09744412
    • EN300-127956
    • 1-(3-Bromopropyl)-3-fluorobenzene, AldrichCPR
    • CDHMFRCDGRGHMA-UHFFFAOYSA-N
    • SCHEMBL79429
    • DTXSID601300588
    • 958-778-0
    • GGA86884
    • MDL: MFCD09744412
    • Inchi: 1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
    • InChI Key: CDHMFRCDGRGHMA-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 215.99499g/mol
  • Monoisotopic Mass: 215.99499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

1-(3-BroMopropyl)-3-fluorobenzene Pricemore >>

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Additional information on 1-(3-BroMopropyl)-3-fluorobenzene

Recent Advances in the Application of 1-(3-Bromopropyl)-3-fluorobenzene (CAS: 156868-84-7) in Chemical Biology and Pharmaceutical Research

The compound 1-(3-Bromopropyl)-3-fluorobenzene (CAS: 156868-84-7) has recently emerged as a valuable building block in medicinal chemistry and chemical biology research. This halogenated aromatic derivative has shown significant potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and PET radiotracers. Recent studies have highlighted its utility as a versatile intermediate for introducing fluorobenzyl moieties into pharmacologically active compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the effectiveness of 156868-84-7 as a precursor for developing selective FGFR inhibitors. The bromopropyl side chain allowed efficient coupling with various heterocyclic systems, while the fluorine atom provided optimal pharmacokinetic properties. The resulting compounds showed nanomolar potency against FGFR2 with excellent selectivity profiles, suggesting potential applications in precision oncology.

Another significant application was reported in ACS Chemical Neuroscience, where 1-(3-Bromopropyl)-3-fluorobenzene served as a key intermediate for synthesizing σ1 receptor ligands. The researchers utilized the compound's reactivity to create a series of novel radioligands with high blood-brain barrier permeability. PET imaging studies confirmed their utility for visualizing σ1 receptors in neurodegenerative disease models.

The synthetic versatility of 156868-84-7 was further demonstrated in a recent Organic Letters publication, where it was used to develop a new class of fluorinated PROTACs (Proteolysis Targeting Chimeras). The bromine functionality enabled efficient conjugation with E3 ligase ligands, while the fluorobenzene moiety contributed to improved cellular permeability and target engagement.

From a safety perspective, recent toxicological studies (2024, Chemical Research in Toxicology) have characterized the compound's metabolic pathways, identifying glutathione conjugation as the primary detoxification mechanism. These findings provide important guidance for handling and storage procedures in laboratory settings.

Looking forward, several pharmaceutical companies have included derivatives of 1-(3-Bromopropyl)-3-fluorobenzene in their preclinical pipelines, particularly for CNS-targeted therapies. The compound's unique combination of chemical reactivity and favorable physicochemical properties continues to make it a valuable tool for drug discovery efforts.

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